Hexane-2-sulfonyl chloride

Lipophilicity Drug Design Physicochemical Properties

Hexane-2-sulfonyl chloride (CAS 872309-34-7) is a secondary alkanesulfonyl chloride with the molecular formula C6H13ClO2S and a molecular weight of 184.69 g/mol. It belongs to the class of sulfonyl halides, characterized by a sulfonyl chloride group (-SO2Cl) attached to the second carbon of a hexane chain, which confers distinct steric and electronic properties compared to its primary or aromatic analogs.

Molecular Formula C6H13ClO2S
Molecular Weight 184.69 g/mol
CAS No. 872309-34-7
Cat. No. B1441362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexane-2-sulfonyl chloride
CAS872309-34-7
Molecular FormulaC6H13ClO2S
Molecular Weight184.69 g/mol
Structural Identifiers
SMILESCCCCC(C)S(=O)(=O)Cl
InChIInChI=1S/C6H13ClO2S/c1-3-4-5-6(2)10(7,8)9/h6H,3-5H2,1-2H3
InChIKeyTXMDDAIWDUEVBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexane-2-sulfonyl chloride (CAS 872309-34-7) – A Secondary Alkanesulfonyl Chloride Building Block


Hexane-2-sulfonyl chloride (CAS 872309-34-7) is a secondary alkanesulfonyl chloride with the molecular formula C6H13ClO2S and a molecular weight of 184.69 g/mol [1]. It belongs to the class of sulfonyl halides, characterized by a sulfonyl chloride group (-SO2Cl) attached to the second carbon of a hexane chain, which confers distinct steric and electronic properties compared to its primary or aromatic analogs. As a reactive electrophile, it serves as a versatile building block in organic synthesis, primarily for introducing a hexane-2-sulfonyl moiety into target molecules via nucleophilic substitution, most notably with amines to form sulfonamides [1].

Why Hexane-2-sulfonyl chloride (CAS 872309-34-7) Cannot Be Replaced by Common Primary or Aromatic Sulfonyl Chlorides


Direct substitution with more common sulfonyl chlorides such as methanesulfonyl chloride, hexane-1-sulfonyl chloride, or p-toluenesulfonyl chloride is not chemically equivalent. The secondary nature of the carbon adjacent to the sulfonyl group in hexane-2-sulfonyl chloride introduces unique steric constraints and alters the electronic environment, directly impacting reaction kinetics, regioselectivity, and the physicochemical properties of downstream products. For instance, hydrolysis mechanisms of primary and secondary alkanesulfonyl chlorides are qualitatively similar [1], but the resulting sulfonamides exhibit different lipophilicity, steric profiles, and potential for chirality, which are critical for applications in medicinal chemistry and materials science. Therefore, empirical selection based on the specific hexane-2-sulfonyl scaffold is necessary.

Quantitative Differentiation of Hexane-2-sulfonyl chloride (CAS 872309-34-7) vs. Structural Analogs


Lipophilicity Contrast: Hexane-2-sulfonyl chloride vs. Methanesulfonyl chloride

Hexane-2-sulfonyl chloride exhibits significantly higher lipophilicity compared to the commonly used methanesulfonyl chloride. This is quantified by its calculated partition coefficient (XLogP3-AA). This difference directly influences the solubility, membrane permeability, and protein binding of the resulting sulfonamides [1].

Lipophilicity Drug Design Physicochemical Properties

Synthetic Yield Differentiation: Secondary vs. Tertiary Alkyl Sulfonyl Chlorides

In a telescoping synthesis from alkyl halides, secondary alkyl sulfonyl chlorides, the class to which hexane-2-sulfonyl chloride belongs, demonstrate a characteristic yield profile that differs from tertiary analogs. A study on the NCBSI-mediated oxidative chlorosulfonation reports that a secondary alkyl sulfonyl chloride (represented by cyclohexanesulfonyl chloride) was obtained in a moderate yield, while a tertiary counterpart achieved an excellent yield under similar conditions .

Synthetic Methodology Process Chemistry Yield Optimization

Chain Length-Dependent Reactivity with Cholinesterases

The reactivity of n-alkanesulfonyl chlorides with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is highly dependent on alkyl chain length. Studies on n-alkanesulfonyl chlorides (n=1-4) show that second-order rate constants for inhibition decrease with increasing chain length for AChE, but increase for BChE [1]. While hexane-2-sulfonyl chloride (n=6) was not directly studied, this established trend provides a basis for predicting its differential behavior compared to shorter-chain analogs like methanesulfonyl chloride (n=1) or ethanesulfonyl chloride (n=2).

Enzyme Inhibition Structure-Activity Relationship Biochemical Reactivity

Qualitative Similarity in Hydrolysis Mechanisms of Primary and Secondary Alkanesulfonyl Chlorides

Despite structural differences, the hydrolysis pathways of primary and secondary alkanesulfonyl chlorides are qualitatively similar. Studies on methanesulfonyl chloride and other alkanesulfonyl chlorides indicate that both classes undergo direct substitution on sulfur (SN2-S) in acidic media, sulfene formation in mildly basic media, and sulfene trapping by hydroxide in strongly basic solutions [1]. This knowledge allows for a predictable handling and reaction profile for hexane-2-sulfonyl chloride based on well-understood class behavior.

Hydrolytic Stability Reaction Mechanism Aqueous Stability

Optimal Application Scenarios for Hexane-2-sulfonyl chloride (CAS 872309-34-7) Based on Quantitative Evidence


Synthesis of Chiral and Sterically Demanding Sulfonamides for Medicinal Chemistry

The secondary carbon center adjacent to the sulfonyl group in hexane-2-sulfonyl chloride (CAS 872309-34-7) introduces a chiral element and increased steric bulk not present in primary sulfonyl chlorides. This makes it a valuable building block for generating sulfonamide libraries with enhanced three-dimensionality and potential for stereoselective interactions with biological targets [1]. The higher lipophilicity (XLogP3 = 2.6) compared to methanesulfonyl chloride further improves membrane permeability of the resulting drug candidates [1].

Development of Enzyme Inhibitors with Tailored Lipophilicity and Steric Profiles

The chain-length-dependent reactivity observed with cholinesterases suggests that sulfonyl chlorides with longer alkyl chains, such as hexane-2-sulfonyl chloride, can be used to fine-tune inhibitor potency and selectivity [1]. Its unique combination of a secondary, six-carbon chain provides a distinct steric and lipophilic signature for probing hydrophobic binding pockets in enzymes like butyrylcholinesterase, where increased chain length correlates with enhanced activity [1].

Intermediate for Agrochemical and Material Science Derivatives Requiring Specific Alkyl Chains

The hexane-2-sulfonyl group offers a specific balance of hydrophobicity and steric bulk that is not achievable with shorter or linear analogs. This can be exploited to modify surfaces, create functional polymers, or develop agrochemicals where properties like solubility, volatility, and target binding are critical [1]. The established synthetic route to secondary sulfonyl chlorides, albeit with moderate yields, provides a viable path for scaling up the production of such specialized derivatives [1].

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